(4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl-[(4S,5R)-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide
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Overview
Description
The compound “(4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl-[(4S,5R)-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide” is a complex organic molecule characterized by multiple functional groups, including dihydroxybenzoyl, oxazole, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of oxazole rings and the introduction of dihydroxybenzoyl groups. Typical synthetic routes may include:
Formation of Oxazole Rings: This can be achieved through cyclization reactions involving amino alcohols and carboxylic acids under acidic or basic conditions.
Introduction of Dihydroxybenzoyl Groups: This step may involve the use of protecting groups to ensure selective functionalization of the benzene ring.
Amide Bond Formation: This can be accomplished using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include:
High-Throughput Screening: To identify the most efficient catalysts and reaction conditions.
Flow Chemistry: To enable continuous production and improve scalability.
Purification Techniques: Such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The dihydroxybenzoyl groups can be oxidized to quinones.
Reduction: The oxazole rings can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Its potential biological activity, due to the presence of multiple functional groups, makes it a candidate for drug discovery and development.
Medicine
The compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, making it a potential therapeutic agent.
Industry
In the industrial sector, the compound could be used as a precursor for the synthesis of more complex molecules or as a functional material in various applications.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors. The dihydroxybenzoyl groups may participate in hydrogen bonding or metal chelation, while the oxazole rings may interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- (4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide
- (4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide
Uniqueness
The compound’s uniqueness lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C35H39N5O11 |
---|---|
Molecular Weight |
705.7 g/mol |
IUPAC Name |
(4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl-[(4S,5R)-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C35H39N5O11/c1-18-26(38-33(50-18)21-9-4-12-24(42)29(21)45)32(48)37-15-7-17-40(16-6-14-36-31(47)20-8-3-11-23(41)28(20)44)35(49)27-19(2)51-34(39-27)22-10-5-13-25(43)30(22)46/h3-5,8-13,18-19,26-27,41-46H,6-7,14-17H2,1-2H3,(H,36,47)(H,37,48)/t18-,19-,26+,27+/m1/s1 |
InChI Key |
LLMKLMMXMOTPRU-QCOILQKOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)NCCCN(CCCNC(=O)C3=C(C(=CC=C3)O)O)C(=O)[C@@H]4[C@H](OC(=N4)C5=C(C(=CC=C5)O)O)C |
Canonical SMILES |
CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)NCCCN(CCCNC(=O)C3=C(C(=CC=C3)O)O)C(=O)C4C(OC(=N4)C5=C(C(=CC=C5)O)O)C |
Origin of Product |
United States |
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